molecular formula C16H17ClO3S B1372356 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride CAS No. 1094721-09-1

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride

Cat. No.: B1372356
CAS No.: 1094721-09-1
M. Wt: 324.8 g/mol
InChI Key: TWOZIWXRYBLRIO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzyloxy group, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride typically involves the sulfonation of 4-(benzyloxy)-3-isopropylbenzene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonyl group into the benzene ring. The resulting sulfonic acid is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The benzyloxy and isopropyl groups can undergo oxidation or reduction under appropriate conditions, altering the overall structure and reactivity of the compound.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide-based drugs and other bioactive compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the biological activity of target molecules, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl chloride: Similar structure but lacks the sulfonyl chloride group.

    4-(Benzyloxy)benzenesulfonyl chloride: Similar but without the isopropyl group.

    3-Isopropylbenzenesulfonyl chloride: Lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-3-isopropylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both benzyloxy and isopropyl groups, along with the sulfonyl chloride, allows for a diverse range of chemical transformations and interactions with biological molecules.

Properties

IUPAC Name

4-phenylmethoxy-3-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-12(2)15-10-14(21(17,18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOZIWXRYBLRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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